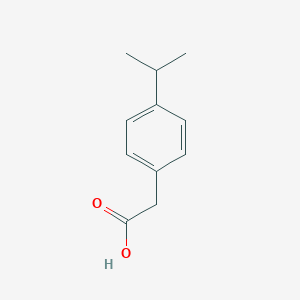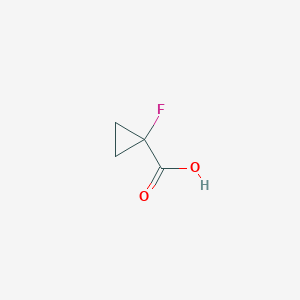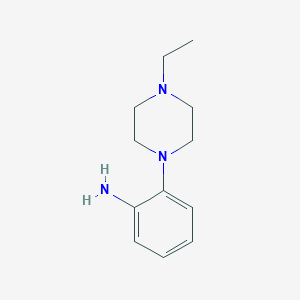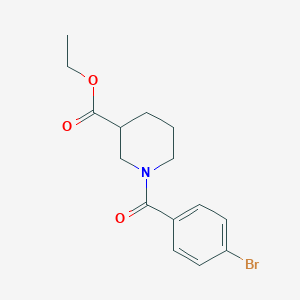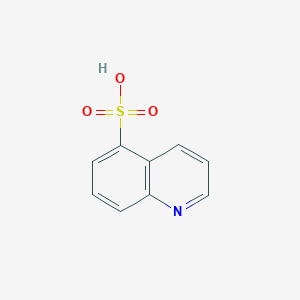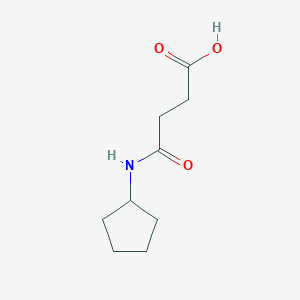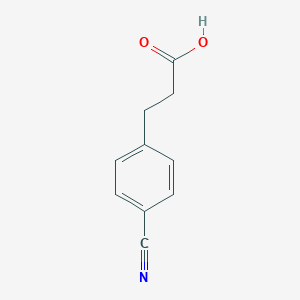
3-(4-cyanophenyl)propanoic Acid
Vue d'ensemble
Description
3-(4-cyanophenyl)propanoic Acid, also known as 3-(p-Cyanophenyl)propionic acid, 4-(2-Carboxyethyl)benzonitrile, 4-Cyanobenzenepropionic acid, 4-Cyanohydrocinnamic acid, [p-Cyanophenyl]-3-propanoic acid, is a chemical compound with the empirical formula C10H9NO2 . Its molecular weight is 175.18 .
Molecular Structure Analysis
The molecular structure of 3-(4-cyanophenyl)propanoic Acid consists of a cyanophenyl group attached to a propanoic acid group . The InChI key for this compound is RHIGOXBTMPLABF-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3-(4-cyanophenyl)propanoic Acid is a solid substance . It has a melting point of 138-143 °C .
Applications De Recherche Scientifique
Renewable Building Block for Polybenzoxazine Synthesis : Phloretic acid, a naturally occurring compound closely related to 3-(4-cyanophenyl)propanoic Acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach could lead to a multitude of applications in materials science (Trejo-Machin et al., 2017).
Synthesis of Furoquinolinone and Angelicin Derivatives : The oxidative dearomatization of a compound similar to 3-(4-cyanophenyl)propanoic Acid is combined with a transition-metal catalyzed sequence to synthesize furoquinolinone and angelicin derivatives, showcasing an efficient and novel approach (Ye, Zhang, & Fan, 2012).
Synthesis of S1P1 Agonist CYM-5442 : An improved synthesis method for the novel S1P1 agonist CYM-5442 uses 3-(2-cyanophenyl) propanoic acid as a starting material, demonstrating its utility in pharmaceutical synthesis (Tian-tia, 2014).
Food Contact Materials Safety : A study on the safety of a substance structurally related to 3-(4-cyanophenyl)propanoic Acid, used in food contact materials, highlights its potential application in consumer goods and packaging (Flavourings, 2011).
Synthesis of N-Protected Derivatives : The synthesis and separation of enantiomers and N-protected derivatives of a compound akin to 3-(4-cyanophenyl)propanoic Acid, demonstrating its role in chemical synthesis and enantioselective processes (Solymár, Kanerva, & Fülöp, 2004).
Anti-Aging Compositions for Skin Care : A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, closely related to 3-(4-cyanophenyl)propanoic Acid, and its application in anti-aging skin care compositions demonstrates its potential in cosmeceuticals (Wawrzyniak, Celewicz, & Barciszewski, 2016).
Corrosion Inhibitors for Copper : The study of synthetic acrylamide derivatives, including those derived from compounds similar to 3-(4-cyanophenyl)propanoic Acid, for their effectiveness as corrosion inhibitors in nitric acid solutions of copper, reveals potential industrial applications (Abu-Rayyan et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to have effects on cellular lipid metabolism and oxidative stress .
Action Environment
It’s recommended to ensure adequate ventilation when handling this compound to avoid dust formation .
Propriétés
IUPAC Name |
3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIGOXBTMPLABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429430 | |
| Record name | 3-(4-cyanophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyanophenyl)propanoic Acid | |
CAS RN |
42287-94-5 | |
| Record name | 3-(4-cyanophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Cyanophenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-(4-cyanophenyl)propanoic acid?
A1:
Q2: Is there any information available about the synthesis of 3-(4-cyanophenyl)propanoic acid in the provided research?
A2: While the paper doesn't directly focus on the synthesis of 3-(4-cyanophenyl)propanoic acid itself, it describes the synthesis of closely related compounds: the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid []. This suggests that 3-(4-cyanophenyl)propanoic acid could potentially be used as a precursor or starting material in these syntheses.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


